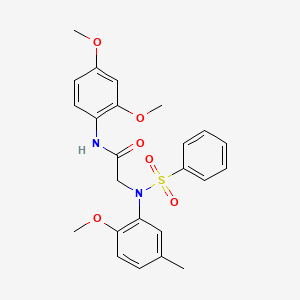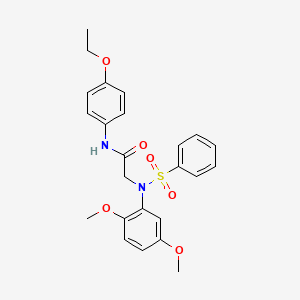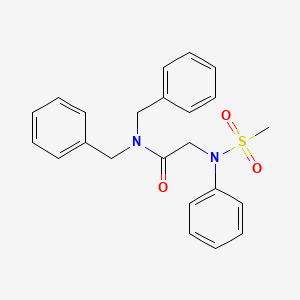![molecular formula C17H20N2O4S2 B3567960 N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3567960.png)
N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific investigations.
Mécanisme D'action
ESI-09 acts as a selective inhibitor of the Wnt signaling pathway by binding to the protein porcupine. This protein is responsible for the secretion of Wnt ligands, which are essential for the activation of the Wnt pathway. By inhibiting porcupine, ESI-09 prevents the activation of the Wnt pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, ESI-09 has also been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and osteoporosis. Studies have shown that ESI-09 can promote bone formation and prevent bone loss by regulating the Wnt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ESI-09 is its high specificity and selectivity for the Wnt signaling pathway. This makes it an ideal tool for studying the role of this pathway in various diseases. However, one of the limitations of ESI-09 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several future directions for research on ESI-09. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to ESI-09. Additionally, studies are needed to determine the long-term effects of ESI-09 on normal cellular functions and to evaluate its potential as a therapeutic agent in clinical trials.
In conclusion, ESI-09 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its ability to selectively target the Wnt signaling pathway makes it an attractive tool for studying the role of this pathway in various diseases. While there are some limitations to its use, continued research on ESI-09 holds promise for the development of new treatments for cancer, Alzheimer's disease, and other conditions.
Applications De Recherche Scientifique
ESI-09 has been widely studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ESI-09 is in cancer research. Studies have shown that ESI-09 can inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway is known to play a critical role in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-23-14-6-4-13(5-7-14)19(12-17(18)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXRNIRZNYJXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acrylic acid](/img/structure/B3567884.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567893.png)
![N-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3567895.png)

![methyl 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoate](/img/structure/B3567915.png)
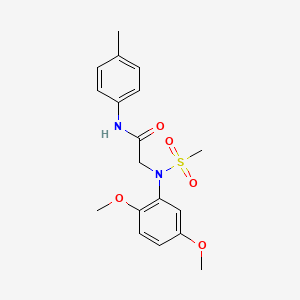
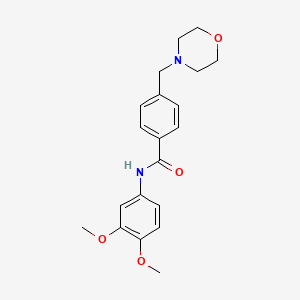
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567931.png)
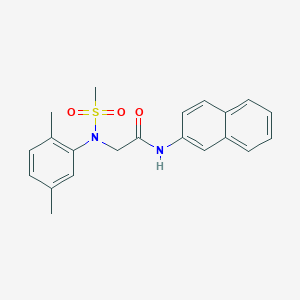
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3567940.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567948.png)
